3-Methyl-GABA
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Overview
Description
3-Methyl-GABA, also known as 4-amino-3-methylbutanoic acid, is an anticonvulsant alkaloid. It is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This compound is known for its ability to activate GABA aminotransferase, an enzyme that transforms GABA to succinate semialdehyde and glutamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-GABA involves the alkylation of GABA. One common method includes the reaction of GABA with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound under controlled conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-GABA undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Scientific Research Applications
3-Methyl-GABA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its role in neurotransmission and its effects on the central nervous system.
Medicine: It is investigated for its potential as an anticonvulsant and its ability to modulate GABAergic activity.
Industry: It is used in the production of pharmaceuticals and as a research tool in neurochemistry
Mechanism of Action
The primary mechanism of action of 3-Methyl-GABA involves the activation of GABA aminotransferase, which transforms GABA to succinate semialdehyde and glutamate. It also activates glutamate decarboxylase, an enzyme needed in GABA synthesis. This dual activation is thought to be the primary mechanism behind its anticonvulsant action .
Comparison with Similar Compounds
- Valerenic acid
- Valproic acid
- Pregabalin
- Phenibut
Comparison: 3-Methyl-GABA is unique in its dual activation of GABA aminotransferase and glutamate decarboxylase, which distinguishes it from other GABA analogues. While compounds like valproic acid and pregabalin also modulate GABAergic activity, they do so through different mechanisms, such as inhibiting GABA reuptake or blocking voltage-dependent calcium channels .
Properties
IUPAC Name |
4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPUYXWLPXNCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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